molecular formula C11H20O4 B4987163 Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate

Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate

Cat. No.: B4987163
M. Wt: 216.27 g/mol
InChI Key: XVUNXYZHZYCXHC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 4-hydroxy-2,2-dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate typically involves the esterification of 4-hydroxy-2,2-dimethyloxane-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(4-oxo-2,2-dimethyloxan-4-yl)acetate.

    Reduction: Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)ethanol.

    Substitution: Ethyl 2-(4-chloro-2,2-dimethyloxan-4-yl)acetate.

Scientific Research Applications

Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate depends on its specific application. In drug development, it may act as a prodrug, which is metabolized in the body to release the active drug. The molecular targets and pathways involved would depend on the structure of the active drug released.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)propanoate
  • Methyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate
  • Ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)butanoate

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its oxane ring structure provides stability and rigidity, which can be advantageous in certain applications.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-14-9(12)7-11(13)5-6-15-10(2,3)8-11/h13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUNXYZHZYCXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOC(C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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